

Technical Guide: 2-Isopropoxy-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: *2-Isopropoxy-3-methoxybenzoic acid*

CAS No.: 85686-10-8

Cat. No.: B1359961

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CAS Number: 85686-10-8 Chemical Family: Alkoxybenzoic Acids / Salicylic Acid Derivatives
Document Type: Technical Monograph for API Synthesis & Medicinal Chemistry

Executive Summary

2-Isopropoxy-3-methoxybenzoic acid (CAS 85686-10-8) is a specialized aromatic building block used primarily in the optimization of small-molecule pharmaceuticals. Structurally derived from o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), this compound features a bulky isopropoxy group at the ortho position and a methoxy group at the meta position relative to the carboxylic acid.

This specific substitution pattern is critical in Medicinal Chemistry for modulating lipophilicity (), improving metabolic stability against esterases, and inducing conformational locks in drug-target interactions. It serves as a key intermediate in the synthesis of GPCR antagonists and kinase inhibitors where steric bulk at the 2-position is required to enforce bio-active atropisomerism or fill hydrophobic pockets.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7][8]

Nomenclature & Identifiers

Parameter	Detail
IUPAC Name	2-Propan-2-yloxy-3-methoxybenzoic acid
Common Name	2-Isopropoxy-3-methoxybenzoic acid
CAS Number	85686-10-8
Molecular Formula	
Molecular Weight	210.23 g/mol
SMILES	<chem>COc1cccc(C(=O)O)c1OC(C)C</chem>
InChI Key	WWPLDSOFBMZGIJ-UHFFFAOYSA-N

Physical Properties

Property	Value (Experimental/Predicted)	Significance
Appearance	White to off-white crystalline powder	Purity indicator (Coloration suggests oxidation)
Melting Point	108 – 112 °C	Identity confirmation
Boiling Point	324.5 ± 22.0 °C (760 mmHg)	Distillation requires high vacuum
Density	1.1 ± 0.1 g/cm ³	Process engineering calculations
pKa	~3.8 (Carboxylic acid)	Acidic workup required for isolation
LogP	2.40	Moderate lipophilicity; good membrane permeability

Synthesis & Manufacturing Methodologies

The industrial synthesis of CAS 85686-10-8 typically proceeds via the O-alkylation of o-vanillic acid derivatives. Direct alkylation of the acid is possible but often leads to ester by-products. The Ester-Protection Route is the industry standard for high-purity (>98%) synthesis.

Core Synthesis Pathway (Ester-Protection Route)

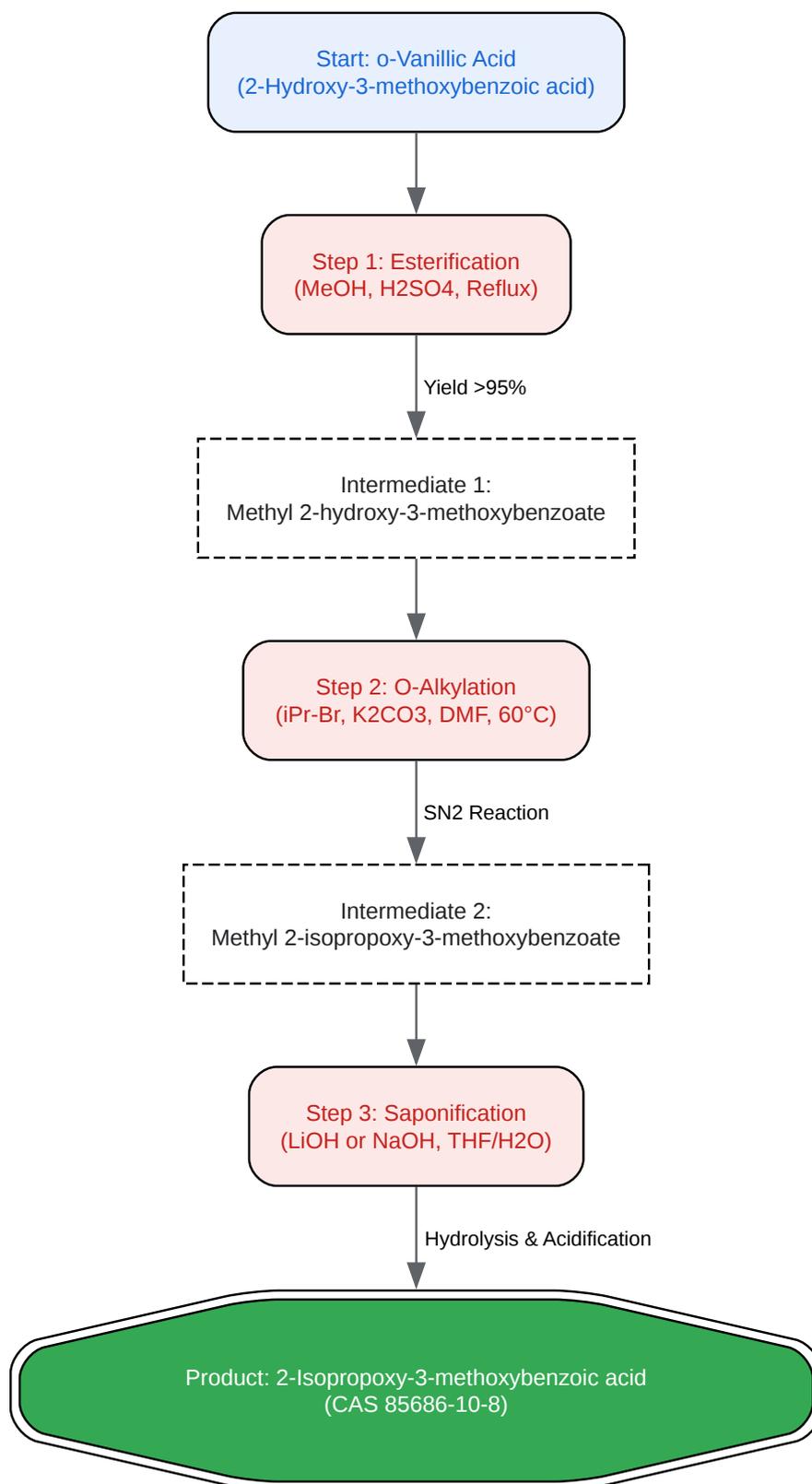
This route minimizes side reactions and allows for easier purification of the intermediate ester.

- Step 1: Esterification of o-Vanillic Acid to protect the carboxylic acid.
- Step 2: Williamson Ether Synthesis to introduce the isopropyl group.
- Step 3: Saponification to yield the final free acid.

Reagents & Conditions:

- Starting Material: 2-Hydroxy-3-methoxybenzoic acid (CAS 877-22-5).^[1]
- Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
- Base: Potassium Carbonate () or Cesium Carbonate ().
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Visualized Workflow (Graphviz)



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Figure 1: Step-wise synthetic pathway for high-purity **2-Isopropoxy-3-methoxybenzoic acid**.

Detailed Experimental Protocol (Step 2 & 3 Focus)

Step 2: Alkylation

- Charge a reactor with Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) and DMF (5-10 volumes).
- Add Potassium Carbonate (, 1.5 eq) followed by 2-Bromopropane (1.5 eq).
- Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of phenol.
- Critical Control Point: Ensure temperature does not exceed 80°C to prevent elimination of isopropyl bromide to propene.
- Workup: Quench with water, extract with Ethyl Acetate. The organic layer contains the ester intermediate.

Step 3: Hydrolysis

- Dissolve the crude ester in THF/Water (1:1).
- Add Lithium Hydroxide Monohydrate (2.0 eq). Stir at room temperature for 12 hours.
- Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2–3.
- The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum at 45°C.
- Recrystallization: If necessary, recrystallize from Ethanol/Water.

Quality Control & Analytical Profiling

To ensure the material is suitable for drug development (API Intermediate grade), the following analytical specifications must be met.

Specification Table

Test	Method	Specification
Assay	HPLC (Area %)	≥ 98.0%
Identification A	¹ H-NMR	Conforms to structure
Identification B	Mass Spectrometry (ESI)	[M-H] ⁻ = 209.2
Loss on Drying	Gravimetric	≤ 0.5%
Residue on Ignition	Gravimetric	≤ 0.1%
Heavy Metals	ICP-MS	≤ 10 ppm

¹H-NMR Interpretation (Predicted, DMSO-d₆)

- 12.8 ppm (s, 1H): Carboxylic acid (-COOH).
- 7.1–7.4 ppm (m, 3H): Aromatic protons (H-4, H-5, H-6).
- 4.4 ppm (sept, 1H): Methine of isopropyl group (-OCH(CH₃)₂).
- 3.8 ppm (s, 3H): Methoxy group (-OCH₃).
- 1.2 ppm (d, 6H): Methyls of isopropyl group (-OCH(CH₃)₂).

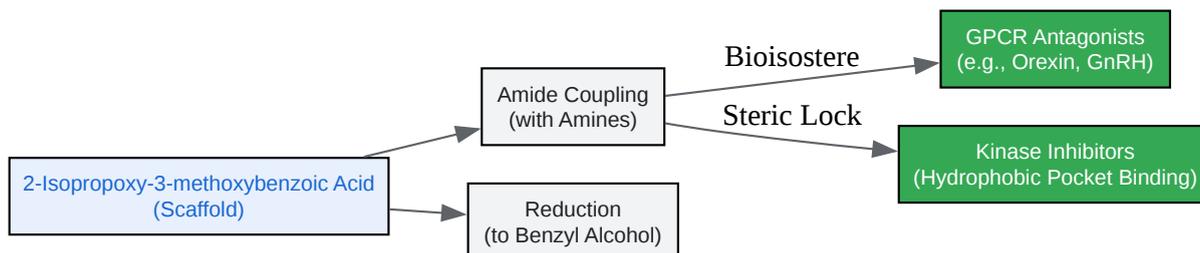
Applications in Drug Discovery

2-Isopropoxy-3-methoxybenzoic acid is not merely a reagent; it is a scaffold modulator. In Structure-Activity Relationship (SAR) studies, it is used to replace simple methoxy or ethoxy benzoic acids to achieve specific pharmacological goals:

- **Steric Occlusion:** The bulky isopropyl group at the 2-position forces the carbonyl group out of planarity with the phenyl ring. This "twist" can lock the molecule into a bioactive conformation, increasing potency against receptors that require non-planar ligands.
- **Metabolic Stability:** The isopropyl ether is more resistant to O-dealkylation by Cytochrome P450 enzymes compared to methyl or ethyl ethers, potentially extending the half-life () of the drug candidate.

- Lipophilicity Tuning: Increasing the carbon count raises the LogP, facilitating better blood-brain barrier (BBB) penetration for CNS targets.

Logical Application Workflow



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Figure 2: Utilization of the scaffold in downstream medicinal chemistry.

Safety & Handling (MSDS Summary)

- GHS Classification:
 - Skin Irritation: Category 2 (H315)
 - Eye Irritation: Category 2A (H319)
 - STOT-SE: Category 3 (Respiratory Irritation, H335)
- Handling: Use in a fume hood. Avoid dust generation.
- Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the ether linkage.

References

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